

# Commercial Sources and Application Notes for AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZ-1355** is a dibenzoxazepine derivative with demonstrated efficacy as a lipid-lowering agent and an inhibitor of platelet aggregation.[1] Its dual-action profile makes it a compound of interest for research in cardiovascular diseases and related metabolic disorders. This document provides an overview of commercial sources for **AZ-1355**, along with detailed application notes and experimental protocols to guide its use in a research setting.

## **Commercial Availability**

**AZ-1355** is available from various chemical suppliers catering to the research and development community. Researchers can procure this compound from the following vendors:

| Vendor         | Product Name | Catalog Number | Available<br>Quantities                             |
|----------------|--------------|----------------|-----------------------------------------------------|
| MedChemExpress | AZ-1355      | HY-101692      | 1 mg, 5 mg, 10 mg, 25<br>mg, 50 mg, 100 mg          |
| Probechem      | AZ-1355      | PC-63336       | 50 mg, 100 mg<br>(custom bulk inquiries<br>welcome) |



## **Biological Activity**

AZ-1355 exhibits two primary biological activities:

- Lipid-Lowering Effects: In vivo studies have shown that AZ-1355 effectively reduces serum total cholesterol and triglycerides.[1]
- Inhibition of Platelet Aggregation: AZ-1355 has been observed to inhibit platelet aggregation in vivo and favorably modulates the ratio of prostaglandin I2 (PGI2) to thromboxane A2 (TXA2) in vitro.[1] An elevated PGI2/TXA2 ratio is associated with reduced thrombotic risk.

# **Application Notes and Protocols In Vitro Platelet Aggregation Assay**

This protocol is adapted from standard light transmission aggregometry (LTA) methods and can be used to assess the in vitro efficacy of **AZ-1355** in inhibiting platelet aggregation.

Objective: To determine the concentration-dependent effect of **AZ-1355** on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

#### Materials:

- AZ-1355
- Human whole blood (collected in 3.2% sodium citrate)
- Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid)
- Phosphate-buffered saline (PBS)
- Light Transmission Aggregometer
- Centrifuge

#### Protocol:

• Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):



- Collect human whole blood into tubes containing 3.2% sodium citrate.
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Transfer the supernatant (PRP) to a new tube.
- Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP. The PPP will be used to blank the aggregometer.

#### Assay Procedure:

- Adjust the platelet count in the PRP to approximately 2.5 x 10<sup>8</sup> platelets/mL using PPP if necessary.
- Pre-warm the PRP to 37°C.
- Add a specific volume of PRP to the aggregometer cuvettes.
- Add varying concentrations of AZ-1355 (or vehicle control) to the cuvettes and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.
- $\circ\,$  Initiate platelet aggregation by adding a platelet agonist (e.g., ADP at a final concentration of 5-20  $\mu\text{M}).$
- Record the change in light transmission for a set period (e.g., 5-10 minutes).

#### Data Analysis:

- The percentage of platelet aggregation is calculated relative to the light transmission of the PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
- Plot the percentage of inhibition of aggregation against the concentration of AZ-1355 to determine the IC50 value.

### In Vivo Lipid-Lowering Studies in Rodents

This protocol provides a general framework for evaluating the lipid-lowering effects of **AZ-1355** in a rodent model of hyperlipidemia, based on the study by Wada et al. (1981).[1]



Objective: To assess the effect of **AZ-1355** on serum lipid profiles in hyperlipidemic rats or mice.

#### Animal Model:

- Triton WR-1339-Induced Hyperlipidemic Mice: A single intraperitoneal injection of Triton WR-1339 can induce acute hyperlipidemia.
- High-Fat Diet-Induced Hyperlipidemic Rats: Feeding rats a high-fat, high-cholesterol diet for several weeks will induce a more chronic hyperlipidemic state.

#### Experimental Design:

- Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
- Induction of Hyperlipidemia: Induce hyperlipidemia using one of the models described above.
- Grouping and Treatment:
  - Randomly divide the animals into groups (n=8-10 per group):
    - Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
    - **AZ-1355** (at various dose levels, e.g., 10, 30, 100 mg/kg)
    - Positive Control (e.g., Clofibrate)
  - Administer the compounds orally once daily for a specified period (e.g., 7-14 days for the high-fat diet model).
- Sample Collection and Analysis:
  - At the end of the treatment period, collect blood samples via cardiac puncture or retroorbital sinus sampling after an overnight fast.
  - Separate the serum by centrifugation.



 Analyze the serum for total cholesterol, triglycerides, HDL-cholesterol, and LDLcholesterol using commercially available enzymatic kits.

Quantitative Data from Rodent Studies:

The following table summarizes the reported effects of **AZ-1355** on serum lipids in different rodent models.[1]

| Animal Model           | Treatment<br>Group | Dose (mg/kg,<br>p.o.) | % Decrease in<br>Total<br>Cholesterol | % Decrease in<br>Triglycerides |
|------------------------|--------------------|-----------------------|---------------------------------------|--------------------------------|
| Triton-treated<br>Mice | AZ-1355            | 100                   | Significant reduction                 | Not reported                   |
| High-fat diet Rats     | AZ-1355            | 100                   | Significant reduction                 | Significant reduction          |
| Golden<br>Hamsters     | AZ-1355            | Not specified         | Significant reduction                 | Significant reduction          |

# Measurement of Prostaglandin I2 (PGI2) and Thromboxane A2 (TXA2) Ratio

Objective: To determine the effect of **AZ-1355** on the PGI2/TXA2 ratio in vitro.

Methodology: The levels of PGI2 and TXA2 can be indirectly measured by quantifying their stable, non-enzymatic hydrolysis products, 6-keto-PGF1α and Thromboxane B2 (TXB2), respectively. This can be achieved using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

#### Protocol Outline:

- Sample Preparation: Use washed platelets or other relevant cell types.
- Treatment: Incubate the cells with varying concentrations of AZ-1355 or vehicle control.



- Stimulation: Stimulate the cells with an appropriate agonist (e.g., arachidonic acid or collagen) to induce the production of PGI2 and TXA2.
- Sample Collection: Collect the supernatant at different time points.
- ELISA: Perform the ELISA for 6-keto-PGF1α and TXB2 according to the manufacturer's instructions.
- Data Analysis: Calculate the ratio of 6-keto-PGF1α to TXB2 for each treatment condition.

## **Signaling Pathways and Experimental Workflows**

Mechanism of Action in Platelet Aggregation

The inhibitory effect of **AZ-1355** on platelet aggregation is linked to its ability to increase the PGI2/TXA2 ratio.[1] PGI2 is a potent inhibitor of platelet aggregation, while TXA2 is a potent promoter. The balance between these two eicosanoids is crucial for regulating hemostasis. An elevated PGI2/TXA2 ratio shifts the balance towards an anti-platelet and vasodilatory state.



Click to download full resolution via product page



Caption: Proposed mechanism of AZ-1355 on the PGI2/TXA2 balance.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro characterization of **AZ-1355**'s anti-platelet activity.



Click to download full resolution via product page

Caption: Workflow for in vitro characterization of AZ-1355.

Logical Relationship for In Vivo Lipid-Lowering Study

This diagram illustrates the logical steps involved in conducting an in vivo study to evaluate the lipid-lowering properties of **AZ-1355**.





Click to download full resolution via product page

Caption: Logical flow of an in vivo lipid-lowering study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The lipid-lowering profile in rodents. AZ-1355, a new dibenzoxazepine derivative PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources and Application Notes for AZ-1355]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662766#commercial-sources-for-az-1355]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com